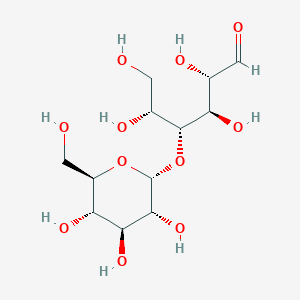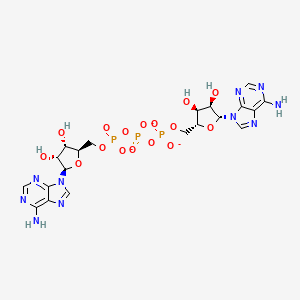
P(1),P(3)-bis(5'-adenosyl) triphosphate(4-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) is a naturally occurring dinucleoside polyphosphate found in both eukaryotic and prokaryotic systems. It consists of two adenosine moieties linked via their 5’ positions by three phosphate groups. This compound is known for its role in inducing the proliferation of vascular smooth muscle cells and exhibiting vasoactivity .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) involves the chemical synthesis of adenosine derivatives and their subsequent phosphorylation. One method includes the use of pyrophosphite as a phosphorylating agent in the presence of divalent metal ions and organic co-factors . The reaction conditions typically involve controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods
Industrial production of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) is not well-documented, but it likely involves large-scale synthesis using similar chemical routes as in laboratory settings. The process would require stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) undergoes various chemical reactions, including hydrolysis, phosphorylation, and nucleophilic substitution. These reactions are crucial for its biological functions and interactions with other molecules.
Common Reagents and Conditions
Common reagents used in the reactions of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) include water for hydrolysis, pyrophosphite for phosphorylation, and various nucleophiles for substitution reactions. The conditions often involve specific pH ranges and temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from the reactions of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) include adenosine monophosphate, adenosine diphosphate, and other phosphorylated derivatives. These products play significant roles in cellular metabolism and signaling pathways .
科学研究应用
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phosphorylation reactions and the behavior of polyphosphates.
Biology: The compound is involved in cellular signaling and energy transfer processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases and cancer treatment.
Industry: It is used in the development of biochemical assays and as a reagent in various industrial processes.
作用机制
The mechanism of action of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, binding to purinergic receptors and influencing various cellular processes. The compound’s effects are mediated through the activation of these receptors and subsequent intracellular signaling cascades .
相似化合物的比较
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide that provides energy for cellular processes.
Adenosine diphosphate (ADP): A product of ATP hydrolysis involved in energy transfer.
Adenosine monophosphate (AMP): A nucleotide involved in cellular metabolism and signaling.
Uniqueness
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) is unique due to its structure, consisting of two adenosine moieties linked by three phosphate groups. This structure allows it to participate in specific biochemical reactions and signaling pathways that are distinct from those of ATP, ADP, and AMP .
属性
分子式 |
C20H24N10O16P3-3 |
|---|---|
分子量 |
753.4 g/mol |
IUPAC 名称 |
bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)/p-3/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI 键 |
QCICUPZZLIQAPA-XPWFQUROSA-K |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
同义词 |
5'Ap3A adenosine 5'-triphosphate 5'-adenosine adenosine(3)triphosphate adenosine adenosine(5')triphospho(5')adenosine Ap3A ApppA diadenosine triphosphate P(1),(P3)-bis(5'-adenosyl)triphosphate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


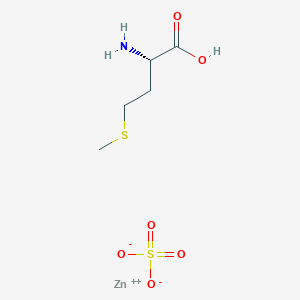

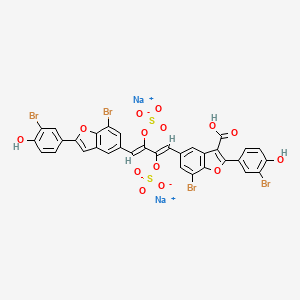
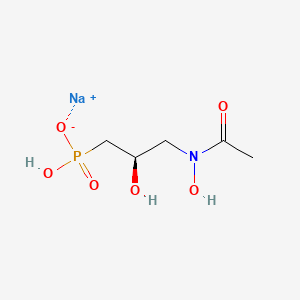
![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)
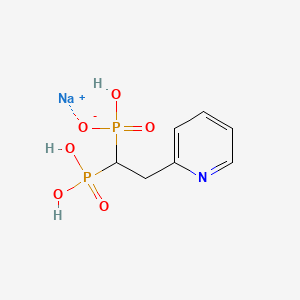
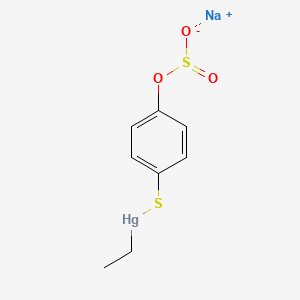
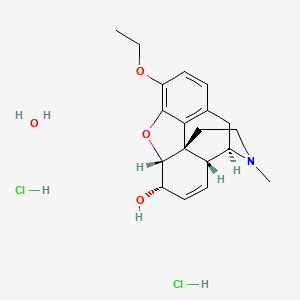
![3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1262492.png)


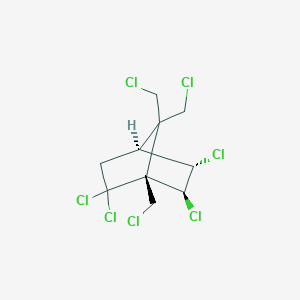
![2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)
